molecular formula C9H9IO4 B14292323 Benzoic acid, 2-iodo-3,5-dimethoxy- CAS No. 124481-00-1

Benzoic acid, 2-iodo-3,5-dimethoxy-

Cat. No.: B14292323
CAS No.: 124481-00-1
M. Wt: 308.07 g/mol
InChI Key: GLVLBYODNJXNFR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodo-3,5-dimethoxy-: is an aromatic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,5-dimethoxy- can be achieved through several methods. One common approach involves the iodination of 3,5-dimethoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-iodo-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodo-3,5-dimethoxy- involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .

Comparison with Similar Compounds

  • Benzoic acid, 2-hydroxy-3,5-diiodo-
  • 3,5-Dimethoxybenzoic acid
  • 2-Iodobenzoic acid

Comparison: Benzoic acid, 2-iodo-3,5-dimethoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. Compared to 3,5-dimethoxybenzoic acid, the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. In contrast, 2-iodobenzoic acid lacks the methoxy groups, resulting in different chemical behavior and applications .

Properties

CAS No.

124481-00-1

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

2-iodo-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C9H9IO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

GLVLBYODNJXNFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)I)C(=O)O

Origin of Product

United States

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